Dioxyflurane

説明

These compounds are characterized by ether linkages and halogen substituents (e.g., fluorine, chlorine), which influence their volatility, solubility, and pharmacological properties.

Halogenated ethers are widely used in clinical settings due to their rapid induction and recovery times, but their safety profiles vary significantly depending on halogen composition and metabolic byproducts. For instance, methoxyflurane’s high fluoride release contributes to nephrotoxicity, whereas sevoflurane’s stability reduces toxic metabolite formation .

特性

CAS番号 |

60010-41-5 |

|---|---|

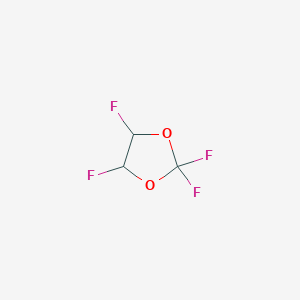

分子式 |

C3H2F4O2 |

分子量 |

146.04 g/mol |

IUPAC名 |

2,2,4,5-tetrafluoro-1,3-dioxolane |

InChI |

InChI=1S/C3H2F4O2/c4-1-2(5)9-3(6,7)8-1/h1-2H |

InChIキー |

YZZFGBLSYPZDFO-UHFFFAOYSA-N |

SMILES |

C1(C(OC(O1)(F)F)F)F |

正規SMILES |

C1(C(OC(O1)(F)F)F)F |

同義語 |

dioxyflurane |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Dioxyflurane typically involves the chlorination of 1,3-dioxolane with molecular chlorine in the presence of light to produce hexachloro-1,3-dioxolane. This product is then fluorinated using antimony trifluoride . Another method involves the dechlorination of 4,5-dichloro-2,2,4,5-tetrafluoro-1,3-dioxolane with magnesium .

Industrial Production Methods

Industrial production methods for Dioxyflurane are not well-documented in the literature. the processes mentioned above can be scaled up for industrial applications, involving the use of large-scale reactors and appropriate safety measures to handle the reactive intermediates and products.

化学反応の分析

Types of Reactions

Dioxyflurane undergoes various chemical reactions, including:

Substitution Reactions: It reacts with chlorine to form hydrogen fluoride, which is corrosive to the respiratory tract.

Polymerization: This compound can copolymerize with other fluorinated materials.

Common Reagents and Conditions

Chlorine: Used in substitution reactions to form hydrogen fluoride.

Antimony Trifluoride: Used in the fluorination step during synthesis.

Magnesium: Used in the dechlorination process.

Major Products Formed

Hydrogen Fluoride: Formed during substitution reactions with chlorine.

Fluorinated Polymers: Formed during copolymerization reactions.

科学的研究の応用

Dioxyflurane has been investigated for several scientific research applications:

作用機序

The mechanism of action of Dioxyflurane as an anesthetic agent involves its interaction with the central nervous systemThe compound’s potential to cause paralysis and respiratory failure suggests that it may interfere with neural transmission and respiratory function .

類似化合物との比較

Structural Comparisons

- Dioxyflurane vs. Methoxyflurane: Methoxyflurane (C₃H₄Cl₂F₂O) contains two chlorine atoms and two fluorine atoms attached to an ether backbone.

- Dioxyflurane vs. Isoflurane : Isoflurane (C₃H₂ClF₅O) features a trifluoroethoxy group and a chlorine atom, contributing to its low blood-gas solubility (1.4) and rapid induction. Dioxyflurane’s hypothetical structure may differ in halogen placement, affecting its partition coefficients .

- Dioxyflurane vs. Sevoflurane : Sevoflurane (C₄H₃F₇O) lacks chlorine, reducing hepatotoxicity risk but forms Compound A (a fluorinated alkene) during degradation, which is nephrotoxic in rodents. Dioxyflurane’s stability under anesthesia conditions would determine similar or distinct metabolite risks .

Physicochemical Properties

| Property | Methoxyflurane | Isoflurane | Sevoflurane | Dioxyflurane (Inferred) |

|---|---|---|---|---|

| Blood-Gas Solubility | 12 | 1.4 | 0.65 | Moderate (est. 5–8) |

| Oil-Gas Partition | 970 | 98 | 53 | High (est. 300–500) |

| Minimum Alveolar Concentration (MAC) | 0.16% | 1.15% | 2.0% | Likely >1% (similar to class) |

Key Observations :

- Lower blood-gas solubility (e.g., sevoflurane) correlates with faster induction/recovery. Dioxyflurane’s inferred moderate solubility suggests intermediate onset times .

- High oil-gas partition coefficients (methoxyflurane) enhance potency but increase tissue accumulation risks. Dioxyflurane’s estimated values imply moderate potency .

Metabolic Pathways and Toxicity

- Methoxyflurane: Metabolized to dichloroacetic acid and inorganic fluoride, causing dose-dependent nephrotoxicity .

- Isoflurane : Minimal metabolism (<0.2%), with trifluoroacetic acid as the primary metabolite; low nephrotoxicity risk .

- Sevoflurane : Forms Compound A (fluoromethyl-2,2-difluoro-1-(trifluoromethyl)vinyl ether) in carbon dioxide absorbers, though clinical nephrotoxicity in humans remains debated .

- Dioxyflurane : If metabolized to fluoride ions or reactive intermediates, its toxicity profile may resemble methoxyflurane. Structural differences (e.g., absence of chlorine) could mitigate this risk .

Clinical Implications

- Safety : Isoflurane and sevoflurane are preferred over methoxyflurane due to lower fluoride release. Dioxyflurane’s clinical viability would depend on optimizing halogen composition to balance potency and safety .

- Efficacy : Higher potency (lower MAC) is advantageous for reducing administered doses. Dioxyflurane’s inferred MAC suggests it may require higher concentrations than methoxyflurane but lower than sevoflurane .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。